4-Ethenyl-3-methylpyridine

Helical Polymers Chiral Materials Asymmetric Polymerization

4-Ethenyl-3-methylpyridine (CAS 45658-28-4), also known as 3-methyl-4-vinylpyridine, is a disubstituted pyridine monomer with the molecular formula C₈H₉N and a molecular weight of 119.16 g/mol. It is a basic heterocyclic building block featuring a polymerizable vinyl group at the 4-position and a methyl substituent at the 3-position.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 45658-28-4
Cat. No. B3052812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-3-methylpyridine
CAS45658-28-4
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)C=C
InChIInChI=1S/C8H9N/c1-3-8-4-5-9-6-7(8)2/h3-6H,1H2,2H3
InChIKeyOHFQAZVYTLCHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenyl-3-methylpyridine (CAS 45658-28-4): Core Identity and Procurement Context


4-Ethenyl-3-methylpyridine (CAS 45658-28-4), also known as 3-methyl-4-vinylpyridine, is a disubstituted pyridine monomer with the molecular formula C₈H₉N and a molecular weight of 119.16 g/mol . It is a basic heterocyclic building block featuring a polymerizable vinyl group at the 4-position and a methyl substituent at the 3-position . This compound is primarily utilized as a functional monomer in the synthesis of specialty polymers, including helical and molecularly imprinted polymers (MIPs) [1].

Why 4-Ethenyl-3-methylpyridine (CAS 45658-28-4) Cannot Be Replaced by Generic Pyridine Analogs


The unique substitution pattern of 4-ethenyl-3-methylpyridine dictates its specific utility in advanced polymer and materials science. Unlike simpler analogs such as 4-vinylpyridine or 3-methylpyridine, the combined presence of both a 3-methyl and a 4-vinyl group enables the formation of stable, optically active helical polymer architectures upon polymerization with chiral initiators [1]. Furthermore, this specific regioisomer was deliberately chosen over 3-methyl-2-vinylpyridine for anionic polymerization studies due to superior monomer stability and polymerization behavior [2]. Direct substitution with other vinylpyridine isomers or mono-substituted pyridines would result in the loss of these key stereochemical and polymeric properties, directly impacting the performance of MIPs and chiral separation materials [3].

Quantitative Differentiation of 4-Ethenyl-3-methylpyridine (CAS 45658-28-4) vs. Key Analogs


Chiral Induction in Helical Polymer Formation: P3M4VP vs. Other Vinylpyridine Polymers

Polymerization of 4-ethenyl-3-methylpyridine (3M4VP) with chiral anionic initiators yields optically active helical polymers, a property not reported for polymers of simpler vinylpyridines like 4-vinylpyridine. The resulting poly(3-methyl-4-vinylpyridine) (P3M4VP) exhibits stable optical activity, with enantiomeric complexes formed via acid-base reaction with D- and L-alanine showing specific optical rotations ([α]D25) of -3.0 and +3.0, respectively [1]. In contrast, polymers of 4-vinylpyridine are achiral and lack this helical conformational order [2].

Helical Polymers Chiral Materials Asymmetric Polymerization

Polymerization Selectivity: 3-Methyl-4-vinylpyridine vs. 3-Methyl-2-vinylpyridine

In the synthesis of optically active helical polymers, 3-methyl-4-vinylpyridine was specifically selected over the 3-methyl-2-vinylpyridine isomer. This selection was based on the superior stability of the anion generated from the 4-vinyl isomer, which enables controlled polymerization with lithium amide initiators in toluene [1]. The 2-vinyl isomer is less suitable for this specific anionic polymerization pathway, limiting its utility in creating high-order helical structures [2].

Anionic Polymerization Monomer Stability Vinylpyridine

Circular Dichroism (CD) Signal Intensity in Helical Complexes

Poly(3-methyl-4-vinylpyridine) (P3M4VP) complexes with amino acids exhibit strong and distinct circular dichroism (CD) Cotton effect signals, confirming the formation of chiral secondary structures. For example, the P3M4VP/L-alanine complex in water (pH 1.8) shows a CD signal around 275-277 nm with a molar ellipticity [θ] of 79,210 deg·cm²·dmol⁻¹ [1]. This high-intensity signal is a direct measure of the well-defined chiral helical conformation, a feature that is absent in polymers derived from achiral monomers like 4-vinylpyridine [2].

Circular Dichroism Chiral Complexes Biomaterials

Validated Application Scenarios for 4-Ethenyl-3-methylpyridine (CAS 45658-28-4)


Synthesis of Optically Active Helical Polymers for Chiral Stationary Phases

4-Ethenyl-3-methylpyridine is the monomer of choice for producing poly(3-methyl-4-vinylpyridine) (P3M4VP), a polymer that adopts a stable helical conformation when polymerized with chiral initiators [1]. This helical polymer, and its complexes with amino acids, exhibit strong chiroptical properties [2], making them ideal candidates for use as chiral stationary phases in HPLC or as enantioselective binding agents in molecularly imprinted polymers (MIPs) [3]. This application is supported by the monomer's demonstrated ability to form polymers with specific optical rotations of ±3.0° and molar ellipticities exceeding 79,000 deg·cm²·dmol⁻¹ [2].

Functional Monomer for Molecularly Imprinted Polymers (MIPs) Targeting Chiral Molecules

The basic nitrogen of the pyridine ring in 4-ethenyl-3-methylpyridine allows for strong acid-base interactions with acidic templates, such as S-mandelic acid [3]. This makes it a highly effective functional monomer for creating MIPs with high specificity for chiral targets. The resulting MIP matrix, embedded with helical P3M4VP, demonstrates chiral recognition capabilities that are directly attributable to the monomer's unique structure and its ability to form higher-order chiral assemblies [3].

Development of Biocompatible Chiral Surfaces and Scaffolds

Complexes of helical poly(3-methyl-4-vinylpyridine) (P3M4VP) with D- and L-amino acids have been shown to be biocompatible with HeLa cells, supporting cell attachment and growth [2]. This opens avenues for using 4-ethenyl-3-methylpyridine-derived polymers in the creation of chiral biomaterial interfaces, where the presentation of specific enantiomeric surfaces can influence cell behavior, a property not attainable with polymers from simpler, achiral vinylpyridines [2].

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